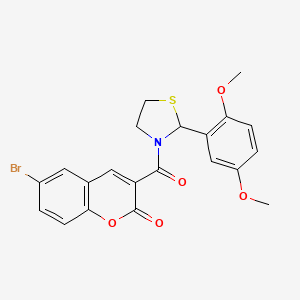

6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

Description

The compound 6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a brominated coumarin derivative featuring a thiazolidine ring substituted with a 2,5-dimethoxyphenyl group. This compound belongs to a class of heterocyclic hybrids studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

6-bromo-3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrNO5S/c1-26-14-4-6-18(27-2)15(11-14)20-23(7-8-29-20)19(24)16-10-12-9-13(22)3-5-17(12)28-21(16)25/h3-6,9-11,20H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLRIJFJXTZUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions:

Bromination: The chromenone core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Thiazolidine Formation: The thiazolidine ring is formed by reacting a suitable thioamide with an α-halo ketone under basic conditions.

Coupling Reaction: The brominated chromenone is then coupled with the thiazolidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Dimethoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The bromine atom on the chromenone core can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a chromenone core substituted with a thiazolidine moiety and a dimethoxyphenyl group. The synthesis typically involves the reaction of 2H-chromen-2-one derivatives with thiazolidine carbonyl compounds under specific conditions to yield the desired product. Various synthetic routes have been explored, focusing on optimizing yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-bromo derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of the cell cycle .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that 6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one may possess anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Cancer Therapy

Given its anticancer properties, this compound is being investigated as a potential lead for developing novel anticancer agents. Its ability to target multiple pathways involved in tumor growth makes it a candidate for combination therapies .

Infectious Diseases

The antimicrobial activity suggests that this compound could be developed into new antibiotics or antifungal agents, particularly in an era of increasing antibiotic resistance .

Chronic Inflammatory Conditions

The anti-inflammatory effects open avenues for its use in managing chronic inflammatory conditions such as arthritis or inflammatory bowel disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine and thiazolidine moieties could facilitate binding to specific molecular targets, while the chromenone core might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituents on both the coumarin core and the thiazolidine ring. Key comparisons include:

Key Observations :

- Steric Considerations: The dimethoxy substitution may increase steric bulk, affecting molecular conformation and binding pocket accessibility compared to monosubstituted analogs .

- Hydrogen Bonding : The thiazolidine ring’s carbonyl group and methoxy oxygen atoms facilitate hydrogen bonding, as observed in crystal structures of related compounds .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (MW ≈ 490 g/mol) is heavier than its 4-methoxyphenyl analog (MW 446.31 g/mol) , likely reducing aqueous solubility.

- Acidity (pKa) : The predicted pKa of −2.44 for the 4-methoxyphenyl analog suggests strong acidity due to the coumarin carbonyl; the target compound’s dimethoxy groups may slightly increase electron density, raising pKa.

- Thermal Stability : Boiling points for analogs range from 684°C (predicted) for 4-methoxyphenyl derivatives ; the target compound’s stability may differ due to increased aromatic substitution.

Biological Activity

6-Bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a chromenone moiety linked to a thiazolidine derivative. The presence of a bromine atom and dimethoxyphenyl group contributes to its unique reactivity and biological interactions.

Research indicates that compounds similar to 6-bromo-3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one can influence various biological pathways:

- Cell Proliferation and Apoptosis : The compound may modulate signaling pathways associated with cell growth and programmed cell death, making it a candidate for cancer therapy.

- Tyrosinase Inhibition : Analogous compounds have shown effectiveness in inhibiting tyrosinase activity, which is crucial for melanin production in skin cells. This suggests potential applications in dermatological treatments .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Studies have demonstrated that derivatives containing thiazolidine rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against tumor cells, indicating promising antitumor properties .

Antioxidant Properties

Compounds related to this structure have displayed strong antioxidant activities, reducing reactive oxygen species (ROS) levels in cellular models. This property is essential for mitigating oxidative stress-related diseases .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in studies where it effectively reduced tyrosinase activity, suggesting applications in skin lightening and anti-aging formulations .

Case Studies and Research Findings

| Study | Findings | Cell Line Tested | IC50 Value |

|---|---|---|---|

| Study 1 | Significant cytotoxicity observed | Jurkat cells | 1.61 µg/mL |

| Study 2 | Effective tyrosinase inhibition | B16F10 melanoma cells | Not specified |

| Study 3 | Antioxidant effects measured through ROS reduction | Various cell lines | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.